![molecular formula C20H32O B14038754 (7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-Methyl-androst-2-ene-17b-ol is a synthetic anabolic-androgenic steroid (AAS) that has been used in various prohormone supplements. It is known for its ability to promote muscle growth and enhance physical performance. This compound is a derivative of testosterone, modified to improve its anabolic properties while minimizing androgenic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-androst-2-ene-17b-ol typically involves multiple steps, starting from commercially available steroids. The key steps include methylation and reduction reactions. The methylation at the 7a position is crucial for enhancing the anabolic activity of the compound .
Industrial Production Methods
Industrial production of 7a-Methyl-androst-2-ene-17b-ol involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
7a-Methyl-androst-2-ene-17b-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation or other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 7a-Methyl-androst-2-ene-17-one, while reduction can regenerate 7a-Methyl-androst-2-ene-17b-ol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on muscle growth and androgen receptor binding.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing supplements for athletes.
Wirkmechanismus
The mechanism of action of 7a-Methyl-androst-2-ene-17b-ol involves binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The addition of the 7a-methyl group enhances the compound’s affinity for the androgen receptor, making it more potent than its non-methylated counterparts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylstenbolone: Another potent anabolic steroid with similar anabolic properties but different structural modifications.
Desoxymethyltestosterone (Madol): A precursor to 7a-Methyl-androst-2-ene-17b-ol, known for its strong anabolic effects.
Hexadrone: A non-methylated prohormone with effective muscle-building properties.
Uniqueness
7a-Methyl-androst-2-ene-17b-ol is unique due to its specific structural modifications, particularly the 7a-methyl group, which enhances its anabolic activity while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H32O |
|---|---|
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-13-12-14-6-4-5-10-19(14,2)16-9-11-20(3)15(18(13)16)7-8-17(20)21/h4-5,13-18,21H,6-12H2,1-3H3/t13-,14?,15+,16+,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
ZQMCWQZAHRBPQS-LMAARTJTSA-N |
Isomerische SMILES |
C[C@@H]1CC2CC=CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |
Kanonische SMILES |
CC1CC2CC=CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


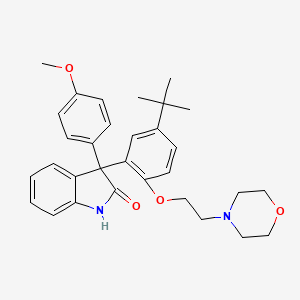

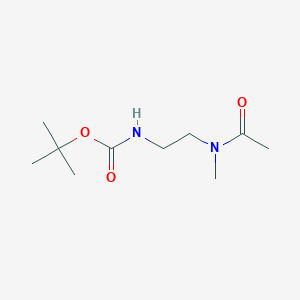

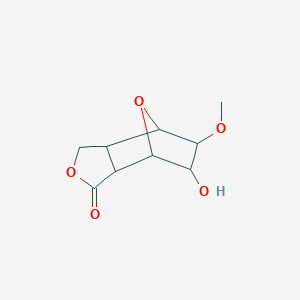
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
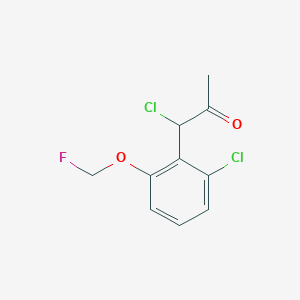
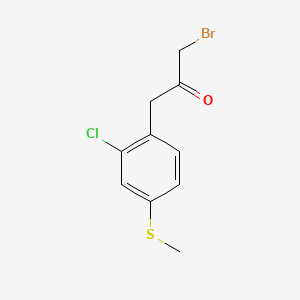
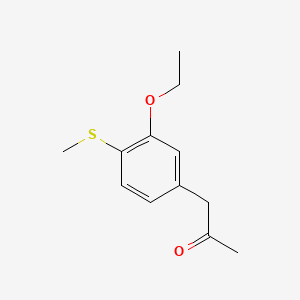

![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)


